Khellactone

Descripción general

Descripción

Khellactone is a naturally occurring compound found in various plants, particularly in the Apiaceae family. It is a type of coumarin derivative known for its diverse biological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive properties . This compound and its derivatives have been the subject of extensive research due to their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Khellactone can be synthesized through a multi-component reaction involving Meldrum’s acid, aryl aldehydes, and 5,7-dihydroxy benzopyrone derivatives. This reaction is typically catalyzed by potassium hydroxide under refluxing methanol, resulting in high yields of this compound analogs . The reaction conditions are mild and environmentally friendly, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis of this compound derivatives often involves similar multi-component reactions. The scalability of these reactions and the availability of starting materials make them feasible for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Khellactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, leading to new compounds with potential therapeutic benefits.

Substitution: Substitution reactions, particularly at the C-3′ and C-4′ positions, can produce a wide range of this compound derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including acyl chlorides and alkyl halides, are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various this compound derivatives with different functional groups, which can exhibit unique biological activities. For example, 3′,4′-di-O-(S)-(-)-camphanoyl-(3′R,4′R)(+)-cis-khellactone has shown significant anti-HIV activity .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Mechanism of Action:

Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that play a crucial role in inflammation. The compound exhibits an IC50 value of 3.1 µM, indicating its potency as an anti-inflammatory agent. Molecular docking studies reveal that this compound binds effectively within the active site of sEH, primarily influenced by specific amino acid residues (Trp336 and Gln384) .

Research Findings:

- This compound significantly inhibits pro-inflammatory cytokines such as NO, iNOS, IL-1β, and IL-4, suggesting its potential as a natural therapeutic candidate for inflammatory diseases .

- In vitro studies demonstrate that this compound can modulate inflammatory pathways, making it a valuable compound for further exploration in anti-inflammatory drug development.

Anticancer Activity

Mechanism of Action:

this compound exhibits notable cytotoxic effects against various cancer cell lines, including MCF7 and MDA-MB-231 (breast cancer cells). The compound induces cell death through multiple pathways, including apoptosis, autophagy-mediated cell death, and necroptosis. This is achieved by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential (MMP) .

Case Studies:

- Treatment with this compound resulted in a concentration-dependent decrease in cell viability across multiple cancer cell lines, with significant effects observed at concentrations above 5 µg/ml .

- Western blot analyses indicated that this compound promotes the translocation of pro-apoptotic proteins BAX and BAK into mitochondria, leading to enhanced mitochondrial dysfunction and subsequent cell death .

Cardiovascular Applications

Anticoagulant Effects:

this compound derivatives have shown promise in anticoagulation therapy. Research indicates that certain derivatives possess significant inhibitory effects on platelet aggregation and may serve as potential anticoagulant agents .

Research Insights:

- Structural modifications of this compound have led to compounds with enhanced bioactivity against thromboembolic diseases. These derivatives could potentially improve therapeutic outcomes while minimizing bleeding risks associated with traditional anticoagulants .

Multidrug Resistance Reversal

Mechanism:

this compound derivatives have been explored for their ability to reverse multidrug resistance (MDR) in cancer treatment. The compounds have demonstrated efficacy in inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms that contribute to MDR .

Findings:

- Studies suggest that this compound derivatives can resensitize MDR cancer cells to chemotherapy agents, enhancing the effectiveness of existing treatments .

Summary Table of this compound Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of sEH | IC50 = 3.1 µM; inhibits pro-inflammatory cytokines |

| Anticancer | Induces apoptosis and autophagy | Decreases cell viability; promotes mitochondrial dysfunction |

| Cardiovascular | Anticoagulant properties | Inhibits platelet aggregation; potential for new anticoagulants |

| Multidrug Resistance | Reversal of P-glycoprotein-mediated resistance | Resensitizes cancer cells to chemotherapy |

Mecanismo De Acción

Khellactone exerts its effects through various molecular targets and pathways. For instance, it inhibits soluble epoxide hydrolase, which plays a role in the metabolism of arachidonic acid to epoxyeicosatrienoic acids. This inhibition leads to reduced production of pro-inflammatory cytokines such as nitric oxide, inducible nitric oxide synthase, interleukin-1β, and interleukin-4 . Additionally, this compound derivatives can reverse P-glycoprotein-mediated multidrug resistance, enhancing the efficacy of certain chemotherapeutic agents .

Comparación Con Compuestos Similares

Khellactone is unique among coumarin derivatives due to its specific biological activities and structural features. Similar compounds include:

Dihydrosamidin: A this compound derivative with anti-obesity potential.

D-laserpitin: Another this compound derivative with notable biological activities.

Praeroside II: A this compound glucoside with distinct pharmacological properties.

Compared to these compounds, this compound exhibits a broader range of biological activities, making it a versatile compound for various scientific and medical applications.

Actividad Biológica

Khellactone, a coumarin derivative primarily isolated from the roots of Peucedanum japonicum, has garnered attention for its diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

Chemical Structure and Isolation

This compound is characterized by a unique chemical structure that contributes to its pharmacological properties. The compound was first isolated from Peucedanum japonicum using ethanol extraction followed by chromatographic techniques. Its structure was confirmed through mass spectrometry and NMR spectroscopy.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound, particularly its cis-isomer. Research indicates that cis-khellactone exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7 and MDA-MB-231) while sparing normal cells (MCF10A).

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of cis-khellactone:

- Cell Lines Tested : MCF7, MDA-MB-231 (cancer), MCF10A (normal)

- Concentrations Used : 0, 1, 2.5, 5, 10, 20, 30, 40, 50, and 100 µg/ml

- Time Points : 24, 48, and 72 hours

The results demonstrated:

- At low concentrations (2.5-5 µg/ml), cell growth was significantly inhibited.

- Higher concentrations (10-20 µg/ml) induced cell death in cancer cells.

- Minimal toxicity was observed in normal cells.

Table 1: Cytotoxic Effects of Cis-Khellactone on Cancer Cell Lines

| Concentration (µg/ml) | MCF7 Viability (%) | MDA-MB-231 Viability (%) | MCF10A Viability (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 2.5 | ~85 | ~80 | ~95 |

| 5 | ~70 | ~65 | ~90 |

| 10 | ~50 | ~45 | ~85 |

| 20 | ~30 | ~25 | ~80 |

This compound's mechanism involves the induction of reactive oxygen species (ROS) and modulation of mitochondrial functions. Treatment with cis-khellactone resulted in increased ROS levels in cancer cells, leading to apoptosis through multiple pathways.

ROS Induction Study

In a follow-up experiment:

- ROS Levels : Evaluated using DCFH-DA fluorescence assay.

- Findings : ROS levels were significantly elevated in treated cancer cells compared to untreated controls.

Table 2: ROS Levels Induced by Cis-Khellactone

| Treatment | MCF7 ROS Level (Relative Fluorescence Units) | MDA-MB-231 ROS Level (Relative Fluorescence Units) |

|---|---|---|

| Control | 100 | 100 |

| Cis-Khellactone (5 µg/ml) | ~400 | ~200 |

| Cis-Khellactone (10 µg/ml) | Not measurable due to cell death | Not measurable due to cell death |

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH), which plays a crucial role in inflammatory processes.

Inhibition Studies

In vitro studies demonstrated that this compound:

- Acts as a competitive inhibitor of sEH with an IC50 value of approximately 3.1 µM .

- Reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Table 3: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Control Level (pg/ml) | This compound Treatment Level (pg/ml) |

|---|---|---|

| IL-1β | 150 | ~50 |

| TNF-α | 200 | ~60 |

| IL-4 | 120 | ~40 |

Propiedades

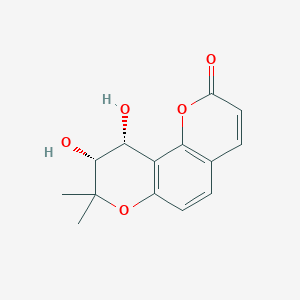

IUPAC Name |

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15645-11-1, 24144-61-4 | |

| Record name | Khellactone, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellactone, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KHELLACTONE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KHELLACTONE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of khellactone?

A1: Research indicates that this compound interacts with various targets, including:

- Platelet-activating factor (PAF): this compound and its derivatives have shown antagonistic effects on PAF-induced platelet aggregation, suggesting a potential role in antithrombotic therapy. []

- Soluble epoxide hydrolase (sEH): this compound acts as a competitive inhibitor of sEH, which is involved in the metabolism of anti-inflammatory mediators. This inhibition could contribute to its anti-inflammatory effects. []

- Calcium channels: Visnadin, a this compound derivative, has been shown to inhibit calcium channels, potentially explaining its traditional use in treating cardiovascular and urological problems. []

- Signal transducer and activator of transcription 3 (STAT3): In gastric cancer cells, a this compound derivative (3′,4′-disenecioylthis compound) suppressed STAT3 activation, leading to decreased cell proliferation and increased apoptosis. []

- Calcineurin A (CnA): this compound has been shown to bind to CnA and disrupt intracellular calcium balance in Botrytis cinerea, contributing to its antifungal activity. []

Q2: How does this compound's interaction with these targets translate into its observed biological activities?

A2: The downstream effects of this compound's target engagement are diverse and depend on the specific target and cellular context:

- Anti-inflammatory activity: Inhibition of sEH by this compound could lead to increased levels of anti-inflammatory mediators, contributing to the resolution of inflammation. []

- Anticancer activity: Suppression of STAT3 activation by this compound derivatives can induce apoptosis and inhibit proliferation in cancer cells. [, ]

- Antifungal activity: By binding to CnA and disrupting calcium homeostasis, this compound can trigger cell death in fungi like Botrytis cinerea. []

- Anti-HIV activity: this compound derivatives, particularly those with specific substitutions, have demonstrated potent anti-HIV activity, potentially by inhibiting viral replication at different stages. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound (C14H14O5) has a molecular weight of 262.26 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, spectroscopic data, including NMR (1H and 13C) and mass spectrometry, have been extensively used to characterize this compound and its derivatives. These data provide valuable information about the structure, stereochemistry, and purity of the compounds. [, , , , , , , , ]

Q5: How do structural modifications of this compound affect its biological activity?

A5: Extensive SAR studies have been conducted on this compound derivatives, revealing crucial structural features for their activities:

- Acylation at C-3' and C-4': The type of acyl groups at these positions significantly influences anti-HIV activity, with camphanoyl esters showing promising results. [, , , , ]

- Substitution on the coumarin ring: Modifications at the C-3 and C-4 positions of the coumarin ring, such as the introduction of methyl, hydroxymethyl, or cyano groups, can impact anti-HIV potency, water solubility, and oral bioavailability. [, , , ]

- Stereochemistry: The absolute configuration at the C-3' and C-4' chiral centers is crucial for biological activity. For example, the (3'R,4'R)-configuration is often associated with increased anti-HIV potency. [, , , , ]

Q6: What is known about the stability of this compound and its derivatives?

A6: this compound derivatives, especially those with ester functionalities, can be susceptible to hydrolysis. This instability can lead to challenges in formulation and reduced oral bioavailability. []

Q7: What strategies have been explored to improve the stability and bioavailability of this compound derivatives?

A7: Researchers have investigated several approaches to overcome the stability and bioavailability limitations of this compound derivatives:

- Structural modifications: Introducing specific substituents, such as hydroxymethyl groups, can enhance water solubility and potentially improve oral bioavailability. []

- Formulation strategies: Different formulations, such as carboxymethylcellulose suspensions, have been tested to enhance the oral bioavailability of certain this compound derivatives. []

Q8: What is known about the pharmacokinetic profile of this compound derivatives?

A8: Pharmacokinetic studies on this compound derivatives have revealed valuable information:

- Absorption: Some derivatives, particularly those with increased polarity, show moderate oral bioavailability. []

- Metabolism: this compound derivatives are primarily metabolized through hydrolysis, oxidation, acyl migration, and glucuronidation. Carboxylesterases, cytochrome P450 3A (CYP3A), and UDP-glucuronosyltransferases (UGTs) play significant roles in their metabolism. []

Q9: Have any drug-drug interactions (DDIs) been reported for this compound derivatives?

A9: While specific DDI studies are limited, the involvement of CYP3A4, UGT1A1, P-gp, and multidrug resistance-associated protein 2 (MRP2) in this compound metabolism raises the possibility of potential DDIs with co-administered drugs. []

Q10: What in vitro models have been used to study the biological activity of this compound derivatives?

A10: Various in vitro assays have been employed, including:

- Platelet aggregation assays: These assess the inhibitory effects of this compound derivatives on PAF-induced platelet aggregation. []

- Cell-based assays: These evaluate the anti-HIV activity of this compound derivatives against different HIV strains, including drug-resistant strains. [, , , , ]

- Enzyme inhibition assays: These determine the inhibitory potency of this compound derivatives against enzymes like sEH. []

Q11: Have any in vivo studies been conducted to assess the efficacy of this compound derivatives?

A11: Yes, in vivo studies have been performed, mainly in animal models:

- Antitumor activity: this compound has shown promising antitumor activity in mouse models of lung carcinoma, significantly inhibiting tumor growth. []

- Pharmacokinetic studies: Animal models, such as rats, have been used to evaluate the pharmacokinetic profile of this compound derivatives. [, , ]

Q12: What is known about the safety and toxicity profile of this compound derivatives?

A12: While this compound derivatives exhibit promising biological activities, comprehensive safety and toxicity evaluations are crucial before clinical use:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.